molecular formula C14H12Cl2N2O2 B2360011 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime CAS No. 338405-41-7

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime

Cat. No.: B2360011
CAS No.: 338405-41-7
M. Wt: 311.16
InChI Key: KNABZFDFZZRLPK-IDUWFGFVSA-N
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Description

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C14H12Cl2N2O2 and its molecular weight is 311.16. The purity is usually 95%.
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Scientific Research Applications

1. Application in Synthesis of Complex Molecules

4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-methyloxime has been explored in the synthesis of complex molecules, such as in the formation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior and are linked via Na(+) cations into a 1D polymeric topology (Giannopoulos et al., 2014).

2. Role in Regioselectivity Reactions

The compound plays a role in regioselectivity reactions of polyfunctionalized pyrroles. For example, reactions with secondary amines lead to methylene-substituted pyrroles, while N-alkyl derivatives undergo substitution to give substituted pyrroles (Zaytsev et al., 2005).

3. In Novel Synthesis Methods

It is utilized in novel synthesis methods, such as in the efficient and practical de novo synthesis of pyrrole-2-carbaldehyde skeletons. This process involves oxidative annulation and Csp3-H to C═O oxidation, providing advantages over traditional oxidative functionalization methods (Wu et al., 2018).

4. Application in Pharmaceutical Research

The compound is significant in pharmaceutical research for synthesizing intermediates of potential antitumoral agents. For instance, it is used in the synthesis of chain-functionalized pyrroles, which are important candidates in anticancer drug development (Silva et al., 2012).

5. In Antimicrobial Agent Synthesis

This compound is also relevant in the synthesis of new antimicrobial agents. For example, it is used in synthesizing 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrrole-4-carbaldehyde compounds, showing promising antimicrobial and antioxidant activities (Bhat et al., 2016).

Properties

IUPAC Name

(2,4-dichlorophenyl)-[5-[(Z)-methoxyiminomethyl]-1-methylpyrrol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-18-8-9(5-11(18)7-17-20-2)14(19)12-4-3-10(15)6-13(12)16/h3-8H,1-2H3/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNABZFDFZZRLPK-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=NOC)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=N\OC)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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